Benzyl alpha-D-mannopyranoside
CAS No.: 15548-45-5
Cat. No.: VC20760210
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15548-45-5 |
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Molecular Formula | C13H18O6 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 |
Standard InChI Key | GKHCBYYBLTXYEV-BNDIWNMDSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Overview of Benzyl alpha-D-mannopyranoside
Benzyl alpha-D-mannopyranoside is a glycoside compound derived from mannose, characterized by the presence of a benzyl group attached to the alpha-D-mannopyranoside structure. This compound has garnered significant interest in various fields, particularly in glycobiology, microbiology, and medicinal chemistry, due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Benzyl alpha-D-mannopyranoside primarily acts as an antagonist of FimH, a lectin found on the surface of certain bacteria. By inhibiting FimH, it interferes with bacterial adhesion processes, which are crucial for infection establishment, particularly in urinary tract infections caused by uropathogenic Escherichia coli.
Biochemical Pathways
Benzyl alpha-D-mannopyranoside is involved in several biochemical pathways:
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Adhesion Inhibition: Prevents bacterial adhesion by binding to the FimH lectin.
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Cell Signaling: Influences cell signaling pathways that can alter gene expression and cellular metabolism.
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Metabolic Interactions: Interacts with various enzymes and cofactors, participating in metabolic pathways that may affect cellular functions.
Synthesis and Preparation Methods
The synthesis of Benzyl alpha-D-mannopyranoside typically involves the reaction of mannose with benzyl alcohol under acidic conditions, often catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes glycosidation to form the final product.
Synthetic Routes
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Starting Material: Mannose or perbenzylated β-glucose.
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Reaction Conditions: Acidic conditions using hydrochloric or sulfuric acid.
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Purification Methods: Crystallization or chromatography techniques.
Scientific Research Applications
Benzyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
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Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
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Biology: Employed in the study of glycan structures and their roles in biological processes.
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Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in boron neutron capture therapy for cancer treatment.
Comparison with Similar Compounds
Compound | Structure Difference | Biological Activity |
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Methyl alpha-D-mannoside | Methyl group instead of benzyl group | Similar properties but less potent |
Benzyl beta-D-mannopyranoside | Different anomeric configuration | Varies in reactivity |
Benzyl alpha-D-glucopyranoside | Derived from glucose instead of mannose | Different chemical properties |
Benzyl alpha-D-mannopyranoside is unique due to its specific mannose-derived structure and the presence of a benzyl group, which imparts distinct chemical and biological characteristics.
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